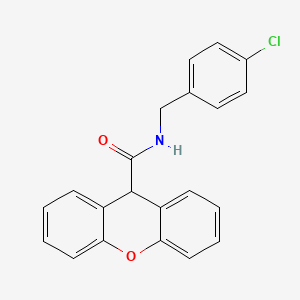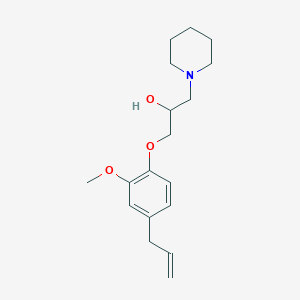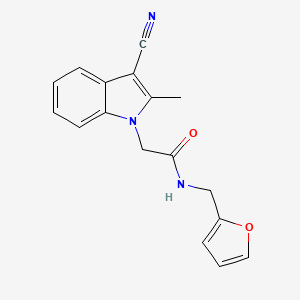
N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide involves multiple steps, starting from nucleophilic substitution reactions and proceeding through various condensation and polymerization processes. Notably, the synthesis of related xanthene derivatives involves reactions of xanthydrol or thioxanthydrol with N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, indicating a method that could potentially be adapted for the synthesis of N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide (Prashad, Lu, & Repic, 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide showcases extensive intramolecular hydrogen bonding, stabilizing their structures. Specifically, studies on N-(x-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide have revealed stabilization through intramolecular hydrogen bonds, which could suggest similar stabilization mechanisms in N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Chemical Reactions and Properties
The chemical reactions involving xanthene derivatives, such as N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide, often involve nucleophilic substitution and condensation reactions. The reactivity of these compounds is highlighted by their ability to undergo homologation reactions to extend their carbon chain, as demonstrated in related xanthene research (Prashad, Lu, & Repic, 2004).
Physical Properties Analysis
Xanthene derivatives are known for their organosolubility and transparency, as seen in polyamides containing xanthene units. These materials exhibit high glass transition temperatures, significant thermal stability, and unique solubility characteristics in polar aprotic solvents, indicating similar properties might be expected from N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide (Guo, Sheng, Sang, Huang, & Liu, 2015).
Chemical Properties Analysis
The chemical properties of N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide are inferred from related compounds, showcasing high thermal stability and resistance to decomposition. These compounds have shown to maintain stability at high temperatures, suggesting N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide may also possess these desirable properties (Hsiao, Yang, & Lin, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymeric Applications
Polymer Synthesis and Properties
Research focuses on synthesizing novel aromatic polyamides containing xanthene cardo groups, which exhibit high solubility in polar solvents, relatively high glass transition temperatures, and significant thermal stability. These properties make them suitable for various high-performance applications. The synthesis involves polycondensation reactions using monomers derived from xanthene structures, leading to amorphous polymers capable of forming transparent, flexible, and tough films with notable mechanical strengths (Shou-Ri Sheng et al., 2009).
Enhanced Solubility and Transparency
Another study elaborated on polyamides containing xanthene units and methyl pendant groups, synthesized from a novel aromatic dicarboxylic acid. These polyamides demonstrated improved solubility in polar aprotic solvents, high transparency, and reduced moisture absorption, alongside maintaining substantial thermal stability and mechanical robustness (Dong‐Dong Guo et al., 2015).
Advanced Materials Research
Nanocomposite Synthesis
A study on the synthesis of novel aliphatic–aromatic polyamide/Fe3O4 nanocomposites incorporating pendent 9H-xanthene groups highlights the potential for creating magnetic responsive materials. By combining synthesized polyamide with Fe3O4 nanoparticles, researchers developed nanocomposites that exhibit superparamagnetic properties and improved thermal stability, indicating potential applications in advanced material design (H. Moghanian et al., 2015).
Biological Activity Exploration
Medicinal Chemistry
Although the specific compound "N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide" was not directly linked to biological activities in the provided studies, related research on xanthenes in medicinal chemistry discusses synthetic strategies and biological activities of xanthene derivatives. Xanthenes have been explored for various biological applications, including neuroprotective, antitumor, and antimicrobial activities. The study emphasizes the importance of synthetic methodologies for producing (aza)xanthenes with potential drug-like properties, highlighting the relevance of xanthene structures in the development of new therapeutic agents (M. Maia et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-15-11-9-14(10-12-15)13-23-21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRFGNJVSZFYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)
![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)
![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)
![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)
![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)